alpha-Ochratoxin

Description

Structure

3D Structure

Properties

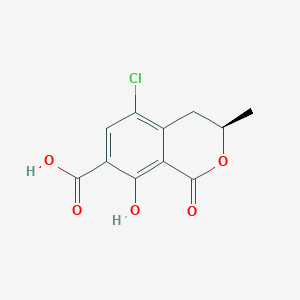

IUPAC Name |

(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO5/c1-4-2-5-7(12)3-6(10(14)15)9(13)8(5)11(16)17-4/h3-4,13H,2H2,1H3,(H,14,15)/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFWJKYWJMZKSM-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017595 |

Source

|

| Record name | Ochratoxin alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19165-63-0 |

Source

|

| Record name | Ochratoxin α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19165-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ochratoxin alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019165630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ochratoxin alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-OCHRATOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB6BD1257Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alpha-Ochratoxin Formation from Ochratoxin A Hydrolysis: Mechanisms, Protocols, and Analytical Quantification

A Senior Application Scientist's In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ochratoxin A (OTA) is a mycotoxin of significant concern to global food safety and public health due to its potent nephrotoxic, carcinogenic, and immunotoxic properties. A primary detoxification pathway for OTA is its hydrolysis into the significantly less toxic metabolite, ochratoxin α (OTα), and L-phenylalanine. This transformation, achieved through the cleavage of a stable amide bond, can be induced by enzymatic or chemical means. Understanding the kinetics, underlying mechanisms, and analytical verification of this reaction is critical for developing effective detoxification strategies in food production, animal feed, and for assessing metabolic processes in toxicological research. This guide provides a comprehensive technical overview of the hydrolysis of OTA to OTα, presenting the core scientific principles, detailed experimental and analytical protocols, and critical insights into the factors governing reaction efficiency.

The Toxicological Imperative: Understanding Ochratoxin A

Ochratoxin A (OTA) is a secondary metabolite produced by several fungal species of the Aspergillus and Penicillium genera.[1] Its prevalence in a wide array of agricultural commodities, including cereals, coffee beans, wine grapes, and dried fruits, leads to unavoidable human and animal exposure.[2][3]

Chemical Structure and Toxicological Significance

OTA's structure consists of a dihydroisocoumarin moiety linked via an amide bond to an L-β-phenylalanine molecule.[4][5] This structure is responsible for its toxicity, which is primarily targeted at the kidneys.[6][7] The International Agency for Research on Cancer (IARC) has classified OTA as a Group 2B possible human carcinogen.[2][6] Its toxic mechanisms are complex, involving the inhibition of protein synthesis, induction of oxidative stress, and formation of DNA adducts.[4][6]

Ochratoxin α (OTα): The Detoxification Product

The hydrolysis of the amide bond in OTA yields two products: L-β-phenylalanine and 7-carboxy-5-chloro-8-hydroxy-3,4-dihydro-3R-methylisocoumarin, known as ochratoxin α (OTα).[8] This cleavage is the most critical step in detoxification, as OTα is considered to be virtually non-toxic or at least significantly less toxic than its parent compound.[8][9] Therefore, promoting this hydrolytic conversion is a primary goal for bioremediation and food safety applications.

Core Mechanisms of OTA Hydrolysis

The conversion of OTA to OTα is fundamentally a hydrolysis reaction targeting the amide linkage. This can be achieved through two primary routes: enzymatic catalysis and chemical intervention.

The Hydrolytic Cleavage Reaction

The core reaction involves the addition of a water molecule across the amide bond, breaking the link between the phenylalanine and the isocoumarin ring.

Caption: Hydrolysis of Ochratoxin A to Ochratoxin α and L-β-Phenylalanine.

Enzymatic Hydrolysis

This is the most specific and efficient pathway for OTA detoxification. It is a key metabolic process in some animal species and the basis for innovative bioremediation technologies.

In the gastrointestinal tract of certain animals, particularly ruminants, pancreatic enzymes like carboxypeptidase A (CPA) and chymotrypsin can effectively hydrolyze OTA.[9][10] CPA, a metalloexopeptidase, was one of the first enzymes identified with this capability.[11] It recognizes the C-terminal phenylalanine residue of OTA and catalytically cleaves the amide bond.[11][12] The efficiency of this process is a key reason for the relative resistance of species like cows to ochratoxicosis.[9]

A wide variety of microorganisms have been found to produce enzymes that can degrade OTA. These enzymes, often referred to as ochratoxinases, are typically amidohydrolases or carboxypeptidases.[13][14] They represent a highly promising avenue for detoxifying contaminated food and feed.[15][16]

-

Causality in Enzyme Selection: The search for these enzymes is driven by the need for high efficiency, stability under relevant processing conditions (e.g., pH, temperature), and cost-effective production. For instance, the enzyme ADH3 from Stenotrophomonas acidaminiphila is notable for its extremely high catalytic efficiency, capable of degrading OTA within seconds, which is a significant improvement over commercially available CPA.[16]

Chemical Hydrolysis

OTA can also be degraded through non-enzymatic chemical reactions, primarily by manipulating pH.

Under strong alkaline conditions, the amide bond of OTA can be hydrolyzed.[13][17] This method is effective but less specific than enzymatic hydrolysis and can potentially affect the nutritional and sensory qualities of the treated commodity.[8] Conversely, OTA is most stable in acidic conditions (pH 4), while its degradation is fastest at pH 10.[18] It is important to note that at high pH, OTA can also be converted to a lactone-opened form (OP-OTA), which may retain some toxicity.[4][19]

Thermal processing can contribute to OTA degradation, but the toxin is relatively heat-stable, especially under dry conditions and at neutral or acidic pH.[18] The effectiveness of heat treatment is significantly enhanced in the presence of moisture and alkaline conditions. For example, studies have shown that the half-life of OTA in wheat decreases dramatically at higher temperatures, especially under wet conditions.[18]

Experimental Protocols for OTA Hydrolysis

A self-validating protocol requires clear steps, defined controls, and a robust analytical endpoint. The following protocols provide a framework for inducing and quantifying OTA hydrolysis.

Protocol for In Vitro Enzymatic Hydrolysis using Carboxypeptidase A (CPA)

This protocol is designed to assess the direct enzymatic conversion of OTA to OTα.

1. Reagent Preparation:

- OTA Stock Solution: Prepare a 1 mg/mL stock solution of OTA in methanol.

- Working Solution: Dilute the stock solution in the reaction buffer to a final concentration of 2 µg/mL. Causality: The final concentration is chosen to be easily detectable by HPLC.

- CPA Enzyme Solution: Dissolve bovine pancreatic Carboxypeptidase A (EC 3.4.17.1) in 1 M NaCl (pH 7.5) to a final activity of 5 U/mL.[20]

- Reaction Buffer: Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl.

2. Hydrolysis Reaction:

- Set up triplicate reactions in microcentrifuge tubes:

- Test Sample: 500 µL of OTA working solution + 50 µL of CPA enzyme solution.

- Positive Control: 500 µL of a known OTα standard in reaction buffer.

- Negative Control (No Enzyme): 500 µL of OTA working solution + 50 µL of 1 M NaCl solution.

- Incubate all tubes at 37°C for 24 hours.[20] Causality: 37°C is the optimal temperature for many mammalian enzymes, and 24 hours allows for significant conversion.

3. Reaction Termination and Extraction:

- Stop the reaction by adding 50 µL of 1 M HCl to acidify the solution to ~pH 2. Causality: Acidification stops the enzyme and protonates OTA and OTα, preparing them for organic solvent extraction.

- Add 600 µL of chloroform, vortex vigorously for 1 minute, and centrifuge at 6,000 x g for 10 minutes.[20]

- Carefully transfer the lower organic phase to a clean tube. Repeat the extraction twice more.

- Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 300 µL of mobile phase (e.g., methanol/water/acetic acid mixture) for HPLC analysis.[20]

Workflow for Screening and Analysis

The following diagram outlines the logical flow from experimental setup to final data analysis.

Caption: Experimental workflow for enzymatic hydrolysis and quantification.

Analytical Methodologies for Quantification

Accurate and sensitive quantification of both the substrate (OTA) and the product (OTα) is essential to validate hydrolysis. High-Performance Liquid Chromatography (HPLC) is the most common technique.[21][22]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

This is the gold standard for OTA analysis due to the molecule's native fluorescence, providing excellent sensitivity and specificity.[22]

-

Principle: The extracted sample is injected into a reversed-phase HPLC column (e.g., C18). A polar mobile phase separates OTA and OTα based on their differing polarities. A fluorescence detector is set to an excitation wavelength of ~333 nm and an emission wavelength of ~460 nm to detect the eluting compounds.[21]

-

Trustworthiness: The method's validity is confirmed by running certified reference standards for both OTA and OTα to determine their retention times and create a calibration curve for quantification. The disappearance of the OTA peak and the appearance of a new peak at the retention time of the OTα standard provides conclusive evidence of the conversion.

| Parameter | Typical Condition | Rationale |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for moderately polar mycotoxins. |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (e.g., 50:48:2, v/v/v) | Common solvent system for OTA analysis, with acid to improve peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Injection Volume | 20 µL | A typical volume to ensure good peak detection without overloading the column. |

| Fluorescence λex | 333 nm | Optimal excitation wavelength for OTA and OTα. |

| Fluorescence λem | 460 nm | Optimal emission wavelength for high-sensitivity detection. |

| Table 1: Typical HPLC-FLD Operating Conditions for OTA and OTα Analysis. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For even greater specificity and confirmation, especially in complex matrices, LC-MS/MS is employed.[23][24]

-

Principle: After chromatographic separation, the analytes are ionized (typically by electrospray ionization, ESI) and enter a mass spectrometer. The instrument selects the precursor ion for OTA or OTα, fragments it, and detects specific product ions. This "Multiple Reaction Monitoring" (MRM) is highly specific and virtually eliminates matrix interference.

-

Expertise & Causality: The choice between HPLC-FLD and LC-MS/MS depends on the research question. For routine quantification of enzymatic conversion in a clean buffer system, HPLC-FLD is sufficient, cost-effective, and robust. For analyzing hydrolysis in complex food matrices or for identifying unknown metabolites, the superior specificity and structural information provided by LC-MS/MS are necessary.

Factors Influencing Hydrolysis Efficiency

Enzyme Kinetics

The efficiency of different enzymes can be compared by their kinetic parameters. A lower Michaelis-Menten constant (Km) indicates a higher affinity of the enzyme for OTA, while a higher catalytic constant (kcat) indicates a faster conversion rate.

| Enzyme | Source | Optimal pH | Optimal Temp. | Km (mmol/L) | Reference |

| Carboxypeptidase A (CPA) | Bovine Pancreas | 8.0 | 40°C | 0.126 | [11] |

| ADH3 | Stenotrophomonas acidaminiphila | 6.0 - 8.0 | 20 - 40°C | N/A (High Efficiency) | [16][25] |

| Amidase | Aspergillus niger | 7.5 | 37°C | N/A | [11][26] |

| Table 2: Comparison of Conditions and Kinetic Parameters for Select OTA-Hydrolyzing Enzymes. |

OTA Biotransformation Pathways

Hydrolysis to OTα is the primary detoxification pathway. However, other metabolic routes exist, such as hydroxylation by cytochrome P450 enzymes to form 4-hydroxyochratoxin A (4-OH-OTA) or opening of the lactone ring.[4][13] Understanding these competing pathways is crucial in toxicological studies.

Sources

- 1. indoordoctor.com [indoordoctor.com]

- 2. Ochratoxin A - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Insights into Ochratoxin A: Occurrence, Analysis, and Control Strategies [mdpi.com]

- 6. Ochratoxin A in food commodities: A review of occurrence, toxicity, and management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicity of Ochratoxin A and Its Modulation by Antioxidants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biodegradation of Ochratoxin A for Food and Feed Decontamination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ochratoxin A: Toxicity, oxidative stress and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Truncated Expression of a Carboxypeptidase A from Bovine Improves Its Enzymatic Properties and Detoxification Efficiency of Ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ochratoxin A: Overview of Prevention, Removal, and Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatic degradation of ochratoxin A in the gastrointestinal tract of piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Ochratoxin A: Overview of Prevention, Removal, and Detoxification Methods [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Methods of analysis for ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Toolbox for the Extraction and Quantification of Ochratoxin A and Ochratoxin Alpha Applicable for Different Pig and Poultry Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Superefficient Ochratoxin A Hydrolase with Promising Potential for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

alpha-Ochratoxin biosynthetic pathway in Aspergillus

An In-depth Technical Guide to the α-Ochratoxin Biosynthetic Pathway in Aspergillus

Executive Summary

Ochratoxin A (OTA) is a potent mycotoxin that poses a significant threat to food safety and public health due to its nephrotoxic, carcinogenic, and immunotoxic properties.[1] Produced predominantly by species within the Aspergillus and Penicillium genera, OTA contamination is widespread in commodities like cereals, coffee, and grapes.[1][2] Understanding the molecular machinery behind its synthesis is paramount for developing effective strategies to mitigate its presence in the food chain. This guide provides a comprehensive, in-depth exploration of the consensus biosynthetic pathway of Ochratoxin A in Aspergillus, grounded in recent genomic and molecular biology advancements. We will dissect the core gene cluster, detail the enzymatic cascade, and present the key experimental methodologies that have been instrumental in its elucidation. This document is designed not merely as a review, but as a technical resource that explains the causality behind experimental design, empowering researchers to build upon this foundational knowledge.

The Ochratoxin A (OTA) Biosynthetic Gene Cluster: A Conserved Arsenal

The genetic blueprint for OTA synthesis is encoded within a highly conserved gene cluster.[1][3] Comparative genomic analyses across multiple OTA-producing species, including Aspergillus ochraceus, A. carbonarius, and A. niger, have revealed a syntenic block of genes essential for toxin production.[1][4] The core cluster contains the structural genes responsible for the enzymatic steps, flanked and interspersed with regulatory elements.

The five core biosynthetic genes are:

-

otaA (pks) : Encodes a Polyketide Synthase (PKS), the enzyme that initiates the pathway.[5][6]

-

otaY (cyc) : A more recently identified gene encoding a putative SnoaL-like cyclase, believed to be involved in the formation of the polyketide ring structure.[4][7]

-

otaB (nrps) : Encodes a Nonribosomal Peptide Synthetase (NRPS), responsible for incorporating the L-phenylalanine moiety.[5][6][8]

-

otaC (p450) : Encodes a Cytochrome P450 monooxygenase, which performs a critical oxidation step.[1][9]

-

otaD (hal) : Encodes a halogenase, which executes the final chlorination step, a hallmark of OTA's chemical structure.[1][10]

Regulation of this cluster is primarily managed by:

-

otaR1 : A bZIP transcription factor that acts as the master pathway-specific regulator, controlling the expression of the structural otaABCD genes.[1][3]

-

otaR2 : A secondary GAL4-like regulator that appears to modulate the expression of a subset of the biosynthetic genes.[3][9]

The consistent presence and organization of this cluster across divergent fungal species underscore its fundamental role and provide a stable target for research and control strategies.[4][11]

The Enzymatic Cascade: From Simple Precursors to a Complex Toxin

The assembly of Ochratoxin A is a multi-step process, analogous to a molecular assembly line, where each enzyme performs a specific chemical transformation. The consensus pathway, confirmed through gene deletion and metabolite analysis, proceeds as follows.[1][9]

-

Polyketide Synthesis (OtaA): The pathway begins with the polyketide synthase OtaA, which utilizes one molecule of acetyl-CoA as a starter and four molecules of malonyl-CoA as extenders to synthesize the pentaketide backbone.[1][10]

-

Cyclization (OtaY): The newly formed polyketide chain is then believed to be cyclized by the OtaY cyclase to form the characteristic dihydroisocoumarin ring structure, 7-methylmellein.[7]

-

Oxidation (OtaC): The cytochrome P450 monooxygenase, OtaC, oxidizes the methyl group of 7-methylmellein to a carboxyl group, yielding the intermediate ochratoxin β (OTβ).[1][9]

-

Peptide Bond Formation (OtaB): The nonribosomal peptide synthetase, OtaB, catalyzes the crucial condensation reaction, forming an amide bond between the carboxyl group of OTβ and the amino acid L-β-phenylalanine. This step produces ochratoxin B (OTB), the direct, non-chlorinated precursor to OTA.[1][8][9]

-

Chlorination (OtaD): In the final and defining step, the halogenase OtaD chlorinates OTB at the C5 position of the dihydroisocoumarin ring, converting it to the final toxic product, Ochratoxin A.[1][9][10]

// Nodes for substrates and intermediates acetyl_coa [label="Acetyl-CoA +\n4x Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; polyketide [label="Linear Pentaketide", fillcolor="#F1F3F4", fontcolor="#202124"]; methylmellein [label="7-Methylmellein", fillcolor="#F1F3F4", fontcolor="#202124"]; ot_beta [label="Ochratoxin β (OTβ)", fillcolor="#F1F3F4", fontcolor="#202124"]; ot_b [label="Ochratoxin B (OTB)", fillcolor="#F1F3F4", fontcolor="#202124"]; ota [label="Ochratoxin A (OTA)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; phe [label="L-Phenylalanine", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Nodes for enzymes otaA [label="OtaA (PKS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; otaY [label="OtaY (Cyclase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; otaC [label="OtaC (P450)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; otaB [label="OtaB (NRPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; otaD [label="OtaD (Halogenase)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathway flow acetyl_coa -> otaA [label="Condensation"]; otaA -> polyketide; polyketide -> otaY [label="Cyclization"]; otaY -> methylmellein; methylmellein -> otaC [label="Oxidation"]; otaC -> ot_beta; {rank=same; ot_beta; phe} phe -> otaB [style=dashed]; ot_beta -> otaB [label="Amide Bond\nFormation"]; otaB -> ot_b; ot_b -> otaD [label="Chlorination"]; otaD -> ota; } END_DOT Caption: The consensus biosynthetic pathway of Ochratoxin A in Aspergillus.

Elucidating the Pathway: A Methodological Deep Dive

The currently accepted OTA biosynthetic pathway is the result of rigorous experimentation. The logic behind these experiments is built on a foundation of genetic manipulation and precise chemical analysis, creating a self-validating system where each finding supports the others.

Pillar 1: Gene Disruption and Metabolite Profiling

Expertise & Experience: The most definitive method to ascertain a gene's function within a native biological context is to remove it and observe the consequences. This "loss-of-function" approach is the gold standard. The causal logic is simple: if deleting a specific gene halts the production of a metabolite and causes the accumulation of its direct precursor, that gene is unequivocally responsible for that specific biochemical conversion.

Trustworthiness: This protocol is self-validating. The absence of the final product (OTA) and the specific accumulation of a predicted intermediate in the mutant strain provide two independent points of evidence for the gene's function.

Detailed Protocol: Gene Deletion via Homologous Recombination in Aspergillus

-

Construct Design: Amplify ~1 kb fragments of the 5' and 3' flanking regions of the target gene (e.g., otaD) from wild-type (WT) genomic DNA.

-

Marker Amplification: Amplify a selectable marker cassette (e.g., pyrG auxotrophic marker).

-

Fusion PCR: Fuse the 5' flank, the marker, and the 3' flank together using fusion PCR to create a linear deletion cassette.

-

Protoplast Formation: Grow WT Aspergillus mycelia and treat with a lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum) to digest the cell wall and release protoplasts.

-

Transformation: Introduce the deletion cassette into the protoplasts using PEG-mediated transformation.

-

Selection & Regeneration: Plate the transformed protoplasts on selective regeneration medium lacking the nutrient corresponding to the auxotrophic marker (e.g., no uridine/uracil for pyrG). Only transformants that have integrated the marker will grow.

-

Screening: Screen putative transformants using PCR with primers that bind outside the flanking regions and within the marker gene to confirm homologous recombination and replacement of the target gene.

-

Metabolite Analysis: Cultivate the confirmed deletion mutant (e.g., ΔotaD) and the WT strain on an OTA-permissive medium (e.g., maize or wheat medium) for 6-10 days.[1]

-

Extraction: Extract metabolites from the ground culture with methanol. Evaporate the solvent and re-dissolve the residue in a smaller volume of methanol for analysis.[1]

-

Analysis: Analyze the extracts using LC-MS/MS to identify and quantify OTA and its precursors (OTB, OTβ).[1]

Pillar 2: Heterologous Expression for Enzymatic Confirmation

Expertise & Experience: While gene deletion is powerful, it can be subject to unforeseen polar effects or complex regulatory feedback in the native host. To isolate and confirm the specific biochemical function of a single enzyme, heterologous expression in a simplified, well-understood host like Escherichia coli is the preferred method. This approach allows for the production and purification of a single protein, enabling in vitro assays or complementation experiments that directly test its catalytic activity.

Trustworthiness: The successful reconstitution of a specific pathway step (e.g., converting OTB to OTA) using a purified, heterologously expressed enzyme provides unequivocal proof of its function, free from the confounding variables of the native fungal cell.

Detailed Protocol: Heterologous Expression and Activity Assay of OtaD Halogenase

-

RNA Extraction & cDNA Synthesis: Extract total RNA from an OTA-producing Aspergillus culture grown under permissive conditions. Synthesize cDNA using a reverse transcriptase kit.[1]

-

Gene Amplification: Amplify the coding sequence (CDS) of the target gene (e.g., otaD) from the cDNA pool. Using cDNA as a template removes introns, which E. coli cannot process.

-

Vector Construction: Clone the otaD CDS into an E. coli expression vector (e.g., pEASY-Blunt E2) that contains an inducible promoter (e.g., T7) and often an affinity tag (e.g., His-tag) for purification.[1]

-

Transformation: Transform the recombinant vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed E. coli to mid-log phase and induce protein expression by adding an inducer like IPTG.

-

Protein Purification (Optional but Recommended): Lyse the E. coli cells and purify the expressed protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Functional Complementation Assay: Cultivate the ΔotaD mutant, which is known to accumulate OTB.[1]

-

Enzyme Addition: Add the purified (or crude lysate containing the) heterologously expressed OtaD enzyme to the ΔotaD culture medium.

-

Incubation & Analysis: Incubate the culture for an additional period. Extract metabolites and analyze via HPLC or LC-MS/MS, specifically looking for the appearance of OTA and a concurrent decrease in the OTB peak.[1][9]

Quantitative Data & Analysis

The impact of genetic modifications is best understood through quantitative analysis of the resulting metabolic profiles. The following tables summarize the expected outcomes from the gene deletion experiments described above, based on published findings.[1][3][12]

Table 1: Effect of Gene Deletions on OTA and Intermediate Production

| Strain | Genotype | OTA Production (Relative %) | OTB Accumulation | OTβ Accumulation | Rationale |

| Wild-Type | otaA+, otaB+, otaC+, otaD+ | 100% | Basal | Basal | Fully functional pathway. |

| ΔotaA | PKS deletion | 0% | None | None | Pathway initiation is blocked. |

| ΔotaB | NRPS deletion | 0% | None | High | Blocked at the step of L-Phe addition. |

| ΔotaD | Halogenase deletion | 0% | High | Basal | Blocked at the final chlorination step. |

Table 2: Relative Expression of ota Genes in WT vs. ΔotaR1 Mutant

| Gene | Function | Relative Expression in ΔotaR1 (vs. WT) | Rationale |

| otaA | Polyketide Synthase | Significantly Decreased / Inhibited | Transcription is dependent on OtaR1.[1] |

| otaB | NRPS | Significantly Decreased | Transcription is dependent on OtaR1.[1] |

| otaC | P450 Monooxygenase | Significantly Decreased | Transcription is dependent on OtaR1.[1] |

| otaD | Halogenase | Significantly Decreased | Transcription is dependent on OtaR1.[1] |

Conclusion and Future Directions

The elucidation of the Ochratoxin A biosynthetic pathway in Aspergillus represents a significant achievement in mycotoxin research. A consensus pathway, encoded by a conserved gene cluster (otaA, otaY, otaB, otaC, otaD) and controlled by a master regulator (otaR1), is now firmly established.[1][3][4] The experimental workflows detailed herein—gene disruption, heterologous expression, and transcriptional analysis—form a robust paradigm for functional genomics in filamentous fungi.

For professionals in drug development, the enzymes in this pathway, particularly the PKS, NRPS, and halogenase, represent potential targets for the design of specific inhibitors to control OTA contamination. For researchers, future work may focus on fully characterizing the role of the OtaY cyclase, unraveling the complete regulatory network that responds to environmental cues like pH and nutrition,[13] and exploring the evolutionary pressures that led to the gain and loss of this gene cluster in different fungal lineages.[11] This foundational knowledge is the critical first step toward developing innovative and effective strategies to ensure the safety of our global food supply.

References

-

Wang, Y., Wang, L., Zhang, Q., et al. (2018). A Consensus Ochratoxin A Biosynthetic Pathway: Insights from the Genome Sequence of Aspergillus ochraceus and a Comparative Genomic Analysis. Applied and Environmental Microbiology, 84(18), e01009-18. [Link]

-

Gil-Serna, J., García-Díaz, M., Vázquez, C., et al. (2020). The Genomic Regions That Contain Ochratoxin A Biosynthetic Genes Widely Differ in Aspergillus Section Circumdati Species. Toxins, 12(12), 760. [Link]

-

Kong, D., Luo, S., Peng, R., et al. (2021). Analysis of Ochratoxin A in Foods by HPLC-MS/MS. Food Science. [Link]

-

Wang, Y., Wang, L., Liu, F., et al. (2016). Ochratoxin A Producing Fungi, Biosynthetic Pathway and Regulatory Mechanisms. Toxins, 8(3), 83. [Link]

-

Zhang, Y., Geng, Y., Li, C., et al. (2021). Heterologous Expression and Characterization of A Novel Ochratoxin A Degrading Enzyme, N-acyl-L-amino Acid Amidohydrolase, from Alcaligenes faecalis. Toxins, 13(11), 759. [Link]

-

Gallo, A., Bruno, K. S., Solfrizzo, M., et al. (2012). New Insight into the Ochratoxin A Biosynthetic Pathway through Deletion of a Nonribosomal Peptide Synthetase Gene in Aspergillus carbonarius. Applied and Environmental Microbiology, 78(23), 8208-8218. [Link]

-

Wang, Y., Wang, L., Zhang, Q., et al. (2018). A Consensus Ochratoxin A Biosynthetic Pathway: Insights from the Genome Sequence of Aspergillus ochraceus and a Comparative Genomic Analysis. Semantic Scholar. [Link]

-

Ferrara, M., Gallo, A., Perrone, G. (2020). Comparative Genomic Analysis of Ochratoxin A Biosynthetic Cluster in Producing Fungi: New Evidence of a Cyclase Gene Involvement. Frontiers in Microbiology, 11, 617832. [Link]

-

Wang, Y., Wang, L., Liu, F., et al. (2016). Ochratoxin A Producing Fungi, Biosynthetic Pathway and Regulatory Mechanisms. Toxins, 8(3), 83. [Link]

-

Susca, A., Proctor, R. H., Morelli, M., et al. (2016). Variation in Fumonisin and Ochratoxin Production Associated with Differences in Biosynthetic Gene Content in Aspergillus niger and A. welwitschiae Isolates from Multiple Crop and Geographic Origins. Frontiers in Microbiology, 7, 1412. [Link]

-

O'Callaghan, J., Stapleton, P. C., & Dobson, A. D. (2006). Ochratoxin A biosynthetic genes in Aspergillus ochraceus are differentially regulated by pH and nutritional stimuli. Fungal Genetics and Biology, 43(4), 213-221. [Link]

-

Gallo, A., Bruno, K. S., Solfrizzo, M., et al. (2012). New Insight into the Ochratoxin A Biosynthetic Pathway through Deletion of a Nonribosomal Peptide Synthetase Gene in Aspergillus carbonarius. Applied and Environmental Microbiology, 78(23), 8208-8218. [Link]

-

Gallo, A., Bruno, K. S., Solfrizzo, M., et al. (2012). New insight into the ochratoxin A biosynthetic pathway through deletion of a nonribosomal peptide synthetase gene in Aspergillus carbonarius. PubMed, 22983973. [Link]

-

Rekik, I., Ghorbel, A., Gong, Y. Y., et al. (2023). Genetic Approach to Target Putative Pks Genes in Aspergillus Section Nigri Species Producing Ochratoxin A. Journal of Fungi, 9(4), 437. [Link]

-

Wang, Y., Wang, L., Zhang, Q., et al. (2018). A Consensus Ochratoxin A Biosynthetic Pathway: Insights from the Genome Sequence of Aspergillus ochraceus and a Comparative Genomic Analysis. PubMed, 30054361. [Link]

-

Yu, J., & Al-khazraji, H. (2024). Production of Ochratoxin A and Citrinin and the Expression of Their Biosynthetic Genes from Penicillium verrucosum in Liquid Culture. ACS Omega. [Link]

-

Al-Qahtani, N., & Al-Harbi, S. (2023). Comprehensive Insights into Ochratoxin A: Occurrence, Analysis, and Control Strategies. Toxins, 15(11), 643. [Link]

-

Wang, X., Liu, C., Zhang, Y., et al. (2022). The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus. Frontiers in Microbiology, 13, 903332. [Link]

-

Maragos, C. M. (2022). Time course analysis of OTA production (A) and relative expression... ResearchGate. [Link]

-

Li, C., Zhang, Y., Wang, Z., et al. (2022). Insights into the Underlying Mechanism of Ochratoxin A Production in Aspergillus niger CBS 513.88 Using Different Carbon Sources. Toxins, 14(8), 548. [Link]

-

Li, C., Zhang, Y., Wang, Z., et al. (2022). Insights into the Underlying Mechanism of Ochratoxin A Production in Aspergillus niger CBS 513.88 Using Different Carbon Sources. MDPI. [Link]

-

Wang, Y., Wang, L., Zhang, Q., et al. (2018). A Consensus Ochratoxin A Biosynthetic Pathway: Insights from the Genome Sequence of Aspergillus ochraceus and a Comparative Genomic Analysis. ResearchGate. [Link]

-

El Khoury, A., & Atoui, A. (2010). Ochratoxin A: General Overview and Actual Molecular Status. Toxins, 2(4), 461-493. [Link]

-

Farber, P., & Geisen, R. (2016). Ochratoxin A Producing Fungi, Biosynthetic Pathway and Regulatory Mechanisms. Toxins. [Link]

-

Valenta, H. (2006). Methods of Analysis for Ochratoxin A. ResearchGate. [Link]

-

Kopperi, H., Kokushi, E., Kodamatani, H., et al. (2023). Rapid Identification and Analysis of Ochratoxin-A in Food and Agricultural Soil Samples Using a Novel Semi-Automated In-Syringe Based Fast Mycotoxin Extraction (FaMEx) Technique Coupled with UHPLC-MS/MS. Molecules, 28(3), 1421. [Link]

-

Wang, Y., Wang, L., Liu, F., et al. (2016). Ochratoxin A Producing Fungi, Biosynthetic Pathway and Regulatory Mechanisms. Sci-Hub. [Link]

-

Vema, H., Sirivole, M. R., J, S., et al. (2021). Quantification of aflatoxin and ochratoxin contamination in animal milk using UHPLC-MS/SRM method: a small-scale study. Journal of Food Science and Technology, 58(1), 194-204. [Link]

-

de Souza, C., & de Souza, C. (2015). Determination of ochratoxin a in food by LC-MS/MS. ResearchGate. [Link]

-

Wang, Y., Wang, L., Liu, F., et al. (2016). Ochratoxin A Producing Fungi, Biosynthetic Pathway and Regulatory Mechanisms. Toxins, 8(3), 83. [Link]

-

Jia, X., Jia, X., & Cheng, J. (2022). Functional genes associated with the occurrence of mycotoxins produced by Aspergillus in foods. Food Science and Human Wellness, 11(4), 751-759. [Link]

-

Gil-Serna, J., García-Díaz, M., Vázquez, C., et al. (2020). The Genomic Regions That Contain Ochratoxin A Biosynthetic Genes Widely Differ in Aspergillus Section Circumdati Species. Toxins, 12(12), 760. [Link]

-

Stoev, S. D. (2015). Effect of ochratoxin A (OTA) on the expression of genes coding for... ResearchGate. [Link]

Sources

- 1. A Consensus Ochratoxin A Biosynthetic Pathway: Insights from the Genome Sequence of Aspergillus ochraceus and a Comparative Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Ochratoxin A Producing Fungi, Biosynthetic Pathway and Regulatory Mechanisms | Semantic Scholar [semanticscholar.org]

- 3. [PDF] A Consensus Ochratoxin A Biosynthetic Pathway: Insights from the Genome Sequence of Aspergillus ochraceus and a Comparative Genomic Analysis | Semantic Scholar [semanticscholar.org]

- 4. Frontiers | Comparative Genomic Analysis of Ochratoxin A Biosynthetic Cluster in Producing Fungi: New Evidence of a Cyclase Gene Involvement [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Variation in Fumonisin and Ochratoxin Production Associated with Differences in Biosynthetic Gene Content in Aspergillus niger and A. welwitschiae Isolates from Multiple Crop and Geographic Origins [frontiersin.org]

- 7. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Insight into the Ochratoxin A Biosynthetic Pathway through Deletion of a Nonribosomal Peptide Synthetase Gene in Aspergillus carbonarius - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Consensus Ochratoxin A Biosynthetic Pathway: Insights from the Genome Sequence of Aspergillus ochraceus and a Comparative Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Ochratoxin A biosynthetic genes in Aspergillus ochraceus are differentially regulated by pH and nutritional stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

alpha-Ochratoxin chemical structure and properties

An In-Depth Technical Guide to Ochratoxin A: Chemical Properties, Toxicological Mechanisms, and Analytical Protocols

Executive Summary

Ochratoxin A (OTA) is a potent mycotoxin produced by several fungal species of the Aspergillus and Penicillium genera.[1][2][3] Structurally, it consists of a chlorinated dihydroisocoumarin moiety linked via an amide bond to L-phenylalanine.[1][2][4] Its widespread occurrence in a variety of food and feed commodities, including cereals, coffee, wine, and dried fruits, coupled with its thermal stability during processing, poses a significant risk to human and animal health.[1][5][6] OTA exhibits a range of toxic effects, most notably nephrotoxicity, but also hepatotoxicity, teratogenicity, immunotoxicity, and neurotoxicity.[1][2][7][8] The International Agency for Research on Cancer (IARC) has classified OTA as a possible human carcinogen (Group 2B).[4][9] This guide provides a comprehensive technical overview of OTA's chemical structure, physicochemical properties, toxicological mechanisms, and validated analytical methodologies for its detection and quantification.

Chemical Identity and Physicochemical Properties

OTA is a white, odorless crystalline solid.[4][10] Its chemical stability, particularly its resistance to heat and acidity, makes it a persistent contaminant in the food chain.[1][5]

Chemical Structure

The chemical name for Ochratoxin A is N-{[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-7-yl]carbonyl}-L-phenylalanine.[4][9] The structure is characterized by the isocoumarin ring system, which is responsible for its fluorescent properties, a key feature leveraged in analytical detection.

Caption: Figure 1: Chemical Structure of Ochratoxin A.

Physicochemical Data

The physicochemical properties of OTA dictate its behavior in biological and environmental systems, influencing its absorption, distribution, and the design of effective extraction and analytical methods. Key properties are summarized in Table 1.

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₁₈ClNO₆ | [4][11] |

| Molar Mass | 403.813 g/mol | [1][5][11] |

| Appearance | White crystalline powder/solid | [4][10][12] |

| Melting Point | 169 °C (from xylene) | [1][5][6][10][11][12][13] |

| ~90 °C (from benzene, as solvate) | [1][2][5] | |

| pKa Values | pKa₁: ~4.2–4.4 (Carboxyl group) | [4][9][14] |

| pKa₂: ~7.0–7.3 (Phenolic hydroxyl) | [4][9][14] | |

| Solubility | Organic Solvents: Soluble in polar organic solvents (e.g., ethanol, methanol, chloroform, acetone, DMSO). | [1][2][10][13][15] |

| Aqueous: Sparingly soluble in water; solubility increases in alkaline solutions (e.g., aqueous sodium bicarbonate). | [1][2][5][14] | |

| Optical Rotation [α]D | -118° (c=1.1 in chloroform) | [12] |

Spectroscopic Properties

OTA's intrinsic fluorescence is a critical property for its sensitive detection. The fluorescence emission is pH-dependent, exhibiting green fluorescence in acidic media and blue fluorescence under alkaline conditions.[1][5][10] This shift is attributed to the protonation state of the molecule.

| Spectroscopic Technique | Wavelengths (nm) | Conditions / Solvent | Source(s) |

| UV/Vis Absorption (λmax) | 213-215 nm, 331-333 nm | Ethanol / pH 4 | [12][15] |

| 380 nm | pH > 7 (dianionic form) | ||

| Fluorescence | Excitation: 330-340 nm | Reversed-phase HPLC | [16] |

| Emission: 460-470 nm | Reversed-phase HPLC |

Toxicology and Metabolism

The toxicity of OTA is complex and multifaceted, stemming from its ability to interfere with fundamental cellular processes. Its long plasma half-life, which can be up to 840 hours in monkeys, is a significant factor in its chronic toxicity and is largely due to strong binding to plasma proteins like albumin.[4][17]

Primary Mechanisms of Toxicity

Multiple mechanisms contribute to OTA's cytotoxicity, genotoxicity, and carcinogenicity.[7]

-

Inhibition of Protein Synthesis: OTA competitively inhibits phenylalanyl-tRNA synthetase, an enzyme crucial for charging tRNA with phenylalanine. This disruption of protein synthesis is a primary mode of action.[7][12][18][19]

-

Induction of Oxidative Stress: OTA promotes the generation of reactive oxygen species (ROS), leading to lipid peroxidation, oxidative DNA damage, and depletion of cellular antioxidants like glutathione.[8][18][20][21] This oxidative damage is strongly implicated in its carcinogenic effects.

-

DNA Adduct Formation: While the genotoxic status of OTA has been debated, evidence suggests it can cause DNA damage, including the formation of covalent DNA adducts, potentially through metabolic activation into reactive intermediates like quinones.[7][9][18]

-

Disruption of Cellular Signaling and Homeostasis: OTA can interfere with calcium homeostasis and inhibit mitochondrial respiration, leading to ATP depletion and triggering apoptotic pathways.[7][18][21]

Caption: Figure 2: Key molecular mechanisms of Ochratoxin A toxicity.

Metabolism

OTA is metabolized in the liver, kidney, and intestines.[22] The primary metabolic pathways are:

-

Hydrolysis: The most significant pathway involves the cleavage of the amide bond by enzymes like carboxypeptidase A and chymotrypsin, yielding the non-toxic ochratoxin alpha (OTα) and L-phenylalanine.[8][22]

-

Hydroxylation: A minor pathway where OTA is hydroxylated to form metabolites such as (4R)-4-hydroxyochratoxin A (4R-4-OH-OTA), which is a major product in rodents.[22]

-

Lactone Opening: This can result in the formation of an opened-lactone product (OP-OTA), which has been found in rodents and is considered more toxic than the parent OTA.[8][22]

-

Conjugation: OTA can also undergo conjugation to form other metabolites.[22]

Analytical Methodologies

Reliable and sensitive analytical methods are essential for monitoring OTA levels in food and feed to ensure regulatory compliance and consumer safety. High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) is the most widely used determinative procedure due to its high sensitivity and specificity.[5][16]

Sample Preparation: Extraction and Cleanup

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte.

-

Extraction: OTA is typically extracted from food matrices using polar organic solvents like methanol or acetonitrile, often mixed with water or an acidic buffer to improve efficiency.[5][16]

-

Cleanup: Immunoaffinity columns (IAC) are the gold standard for cleanup.[5] These columns contain monoclonal antibodies specific to OTA, allowing for highly selective purification of the toxin from complex sample extracts. Solid-phase extraction (SPE) is an alternative cleanup method.

Protocol: OTA Analysis in Wine via IAC-HPLC-FLD

This protocol describes a validated method for the quantification of OTA in wine, a common commodity of concern.

1. Materials and Reagents:

-

Ochratoxin A certified standard solution

-

Immunoaffinity columns (IAC) for Ochratoxin A

-

HPLC-grade acetonitrile, methanol, and acetic acid

-

Phosphate-buffered saline (PBS)

-

Deionized water

2. Sample Preparation and Extraction:

-

Degas wine samples (if carbonated) by sonication.

-

Take a 10 mL aliquot of wine.

-

Dilute the sample with a PBS solution containing a wetting agent (e.g., Tween 20) according to the IAC manufacturer's instructions. This step adjusts the pH and ethanol concentration to ensure optimal antibody binding.

-

Mix thoroughly and filter the diluted sample through a glass microfiber filter.

3. Immunoaffinity Column (IAC) Cleanup:

-

Allow the IAC to equilibrate to room temperature.

-

Pass the entire filtered sample extract through the IAC at a slow, steady flow rate (e.g., 1-2 mL/min).

-

Wash the column with deionized water to remove unbound matrix components.

-

Dry the column by passing air through it.

-

Elute the bound Ochratoxin A from the column using 1.5-2.0 mL of methanol. Collect the eluate in a clean vial.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the residue in a known volume (e.g., 250 µL) of HPLC mobile phase.

4. HPLC-FLD Analysis:

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile, water, and acetic acid (e.g., Acetonitrile:Water:Acetic Acid 50:48:2, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 50-100 µL.

-

Fluorescence Detection: Set excitation wavelength to ~333 nm and emission wavelength to ~460 nm.

-

Quantification: Create a calibration curve using OTA standards of known concentrations. Quantify the OTA in the sample by comparing its peak area to the calibration curve.

Caption: Figure 3: Experimental workflow for OTA analysis.

Conclusion

Ochratoxin A remains a significant mycotoxin of concern in food safety due to its stability, widespread occurrence, and potent toxicity. A thorough understanding of its chemical and physical properties is fundamental for developing effective strategies for its detection and control. The molecular mechanisms underlying its toxicity, primarily the inhibition of protein synthesis and induction of oxidative stress, underscore the health risks associated with chronic exposure. For researchers and professionals in food safety and drug development, the use of validated analytical methods, such as the IAC-HPLC-FLD workflow, is paramount for accurate risk assessment and the enforcement of regulatory limits to protect public health.

References

-

El Khoury, A., & Atoui, A. (2010). Ochratoxin A: General Overview and Actual Molecular Status. Toxins, 2(4), 461-493. [Link]

-

He, Z., He, D., Feng, Y., et al. (2017). Metabolic pathways of ochratoxin A. Journal of Zhejiang University. Science. B, 18(1), 1-13. [Link]

-

Ferrante, M. C., & Sciortino, S. (2023). Comprehensive Insights into Ochratoxin A: Occurrence, Analysis, and Control Strategies. Toxins, 15(9), 541. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 442530, Ochratoxin A. Retrieved from [Link]

-

Wikipedia. (n.d.). Ochratoxin A. Retrieved from [Link]

-

Köszegi, B., & Poór, M. (2016). Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level. Toxins, 8(4), 111. [Link]

-

International Agency for Research on Cancer. (2002). Chemical and physical characteristics of the principal mycotoxins. In Some traditional herbal medicines, some mycotoxins, naphthalene and styrene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 82. [Link]

-

Heussner, A. H., & Bingle, L. E. (2015). Immunochemical Methods for Ochratoxin A Detection: A Review. Toxins, 7(11), 4563-4589. [Link]

-

Marchetti, C. (2013). Toxicity of Ochratoxin A and Its Modulation by Antioxidants: A Review. Toxins, 5(10), 1732-1755. [Link]

-

El Khoury, A., & Atoui, A. (2010). Ochratoxin A: General Overview and Actual Molecular Status. Toxins, 2(4), 461-493. [Link]

-

International Agency for Research on Cancer. (1993). Ochratoxin A. In Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. [Link]

-

Wang, Y., Wang, L., Liu, F., et al. (2023). Ochratoxin A: Overview of Prevention, Removal, and Detoxification Methods. Toxins, 15(9), 548. [Link]

-

Wang, Y., Wang, L., Liu, F., et al. (2022). Ochratoxin A Producing Fungi, Biosynthetic Pathway and Regulatory Mechanisms. Toxins, 14(11), 778. [Link]

-

Ringot, D., Chango, A., Schneider, Y. J., & Larondelle, Y. (2006). Toxicokinetics and toxicodynamics of ochratoxin A, an update. Chemical-Biological Interactions, 159(1), 18-46. [Link]

-

Zhang, Z., Zhang, H., & Li, H. (2018). Ochratoxin A: Toxicity, oxidative stress and metabolism. Food and Chemical Toxicology, 118, 413-421. [Link]

-

EFSA Panel on Contaminants in the Food Chain (CONTAM). (2020). Risk assessment of ochratoxin A in food. EFSA Journal, 18(5), e06113. [Link]

-

Karami-Mohajeri, S., & Abdollahi, M. (2021). Neurotoxicity mechanism of Ochratoxin A. Quality Assurance and Safety of Crops & Foods, 13(2), 1-10. [Link]

-

Scott, P. M. (2002). Methods of analysis for ochratoxin A. Advances in Experimental Medicine and Biology, 504, 117-134. [Link]

-

O'Brien, E., & Dietrich, D. R. (2005). Ochratoxin A: Potential epigenetic mechanisms of toxicity and carcinogenicity. Toxicology and Applied Pharmacology, 206(3), 356-364. [Link]

-

Köszegi, B., & Poór, M. (2016). Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level. Toxins, 8(4), 111. [Link]

-

Pfohl-Leszkowicz, A., & Manderville, R. A. (2007). Ochratoxin A: An overview on toxicity and carcinogenicity in animals and humans. Molecular Nutrition & Food Research, 51(1), 61-99. [Link]

-

Scott, P. M. (2002). Methods of Analysis for Ochratoxin A. Advances in Experimental Medicine and Biology, 504, 117-134. [Link]

-

Galtier, P., Charpenteau, J. L., Alvinerie, M., & Labouche, C. (1989). Toxicokinetics of ochratoxin A in several species and its plasma-binding properties. Journal of Applied Toxicology, 9(2), 91-96. [Link]

-

Daško, Ľ., Belajová, E., Rauová, D., & Kováč, M. (2005). Determination of ochratoxin A in beer. Czech Journal of Food Sciences, 23(2), 69-73. [Link]

-

Hult, K., Gatenbeck, S., & Størmer, F. C. (1981). Synthesis of 14C-ochratoxin A and 14C-ochratoxin B and a comparative study of their distribution in rats using whole body autoradiography. Acta Pharmacologica et Toxicologica, 48(2), 148-154. [Link]

-

Akaki, K., Kashiwagi, T., Yoneyama, K., et al. (2001). Conformational analysis of ochratoxin a by NMR spectroscopy and computational molecular modeling. Journal of Agricultural and Food Chemistry, 49(5), 2239-2244. [Link]

-

Figueroa-Villar, J. D., & Garcia, C. R. (2015). A New and Expedient Total Synthesis of Ochratoxin A and d(5)-Ochratoxin A. Synthesis, 47(17), 2568-2574. [Link]

-

Ringot, D., Chango, A., Schneider, Y. J., & Larondelle, Y. (2006). Biosynthesis of ochratoxin A. Chemical-Biological Interactions, 159(1), 18-46. [Link]

-

Bazin, I., Faucet-Marquis, V., Monje, M. C., & Leszkowicz, A. (2013). UV-Spectra of ochratoxin A. Toxins, 5(11), 2028-2046. [Link]

-

Arduini, F., Fornarini, S., & Scorrano, G. (2019). Comprehensive study on the degradation of ochratoxin A in water by spectroscopic techniques and DFT calculations. Physical Chemistry Chemical Physics, 21(24), 13066-13076. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ochratoxin A: General Overview and Actual Molecular Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ochratoxin A Producing Fungi, Biosynthetic Pathway and Regulatory Mechanisms [mdpi.com]

- 4. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ochratoxin A: Overview of Prevention, Removal, and Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicokinetics and toxicodynamics of ochratoxin A, an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ochratoxin A: Toxicity, oxidative stress and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ochratoxin A: 50 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 11. Ochratoxin A - Wikipedia [en.wikipedia.org]

- 12. Ochratoxin A | C20H18ClNO6 | CID 442530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. OCHRATOXIN A - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Risk assessment of ochratoxin A in food - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Methods of analysis for ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Toxicokinetics of ochratoxin A in several species and its plasma-binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Toxicity of Ochratoxin A and Its Modulation by Antioxidants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. qascf.com [qascf.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Metabolic pathways of ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpha-Ochratoxin (Ochratoxin A): Natural Occurrence, Analysis, and Significance in Food Commodities

An In-depth Technical Guide

Abstract

Ochratoxin A (OTA) is a mycotoxin of significant global concern due to its widespread natural occurrence in a variety of food commodities and its potent toxicological effects. Produced primarily by fungal species of the Aspergillus and Penicillium genera, OTA presents a considerable challenge to food safety and international trade.[1][2][3] This technical guide provides a comprehensive overview for researchers and food safety professionals on the prevalence of OTA across different food categories, the critical factors influencing its formation, established regulatory limits, and the analytical methodologies essential for its detection and quantification. We delve into the causality behind contamination pathways and analytical choices, offering field-proven insights grounded in authoritative scientific literature.

Introduction to Ochratoxin A (OTA)

Ochratoxin A is a naturally occurring mycotoxin belonging to a group of structurally related compounds, which also includes the less common and less toxic Ochratoxin B and C.[4] Chemically, OTA consists of a dihydroisocoumarin moiety linked to the amino acid L-phenylalanine via an amide bond. This structure is responsible for its toxic properties and its stability during food processing.[5]

Toxicological Significance

OTA is a potent toxin that exhibits a range of adverse health effects, including nephrotoxicity (kidney damage), hepatotoxicity (liver damage), teratogenicity (developmental toxicity), immunotoxicity, and neurotoxicity.[1][6][7][8] The International Agency for Research on Cancer (IARC) has classified OTA as a possible human carcinogen (Group 2B), primarily based on strong evidence of it causing kidney tumors in animal studies.[1][7][9] The European Food Safety Authority (EFSA) has noted that OTA can be genotoxic by directly damaging DNA.[10][11][12] Due to its slow elimination from the body, OTA can accumulate in tissues, posing a risk of chronic toxicity.[13]

Fungal Producers and Conditions for Growth

OTA is produced by several fungal species, with the primary culprits varying by climate and commodity.

-

Penicillium verrucosum is the main producer in cereals within temperate and colder climates.[3][14][15]

-

Aspergillus ochraceus is typically associated with contamination in warmer, tropical regions, affecting commodities like coffee and spices.[3][4][14]

-

Aspergillus carbonarius and, to a lesser extent, Aspergillus niger are the predominant sources of OTA in grapes, and consequently, in wine and dried vine fruits.[16]

Key factors influencing fungal growth and subsequent OTA production are temperature and water activity (moisture content).[3][17] Improper drying and storage conditions are major contributors to OTA contamination post-harvest.[18]

Contamination Pathway from Field to Fork

The contamination of food commodities with Ochratoxin A is a multi-stage process that can begin in the field and escalate through harvesting, processing, and storage if not properly managed. Understanding this pathway is critical for developing effective mitigation strategies.

Caption: OTA contamination pathway from pre-harvest to consumer.

The critical nexus for OTA production is often the post-harvest drying and storage phases.[18] Fungal spores may be present on crops in the field with minimal toxin production. However, if crops are not dried promptly and adequately to a safe moisture level, the existing fungal contamination can proliferate and produce significant amounts of OTA.[19]

Natural Occurrence in Major Food Commodities

OTA has been detected in a vast array of food products worldwide.[2][20] Cereals, coffee, wine, and spices are among the most frequently contaminated commodities and are significant contributors to human dietary exposure.[1][4][21]

Cereals and Cereal-Based Products

Cereals are considered the primary source of human exposure to OTA, largely because they are staple foods consumed in high quantities.[1][4][21] Contamination can occur in various grains, including wheat, barley, maize, and oats.[17][22] The issue is predominantly one of improper storage in temperate climates, where P. verrucosum thrives.[15][18]

Coffee

Coffee beans are highly susceptible to OTA contamination, which can occur at multiple stages from harvest to storage.[1] Fungi can grow on coffee cherries during slow or improper drying.[19][23] Studies have shown that the coffee husk is often the most contaminated part, and its removal during processing is a key step in reducing OTA levels in the final green beans.[24][25] Contamination has been found in green coffee beans, roasted coffee, and instant coffee products.[1]

Wine and Beer

In wine, OTA originates from fungal contamination of grapes in the vineyard, primarily by Aspergillus carbonarius.[14][16] The toxin is then transferred from the grape skins into the must during winemaking.[26] Consequently, red wines, which have longer skin contact time during fermentation, tend to have higher levels of OTA than white or rosé wines.[9][14][26] In beer, OTA contamination stems from the use of contaminated malted barley or other cereals.[1][14]

Spices, Dried Fruits, and Cocoa

Spices and dried fruits are frequently contaminated with OTA due to harvesting and drying practices in warm and humid climates that favor the growth of Aspergillus species.[3][6][11] Similarly, cocoa beans can be contaminated during the fermentation and sun-drying stages, with significant levels of OTA being reported in studies from major cocoa-producing regions.[1]

Animal-Derived Products

OTA can enter the animal food chain through contaminated feed.[20] This leads to a "carry-over" effect where the toxin accumulates in the tissues and organs of animals. This is particularly relevant for non-ruminant animals like pigs.[4][27] As a result, pork products, especially those made from blood, kidney, or liver, can be a source of human exposure to OTA.[7][20][27]

Summary of OTA Occurrence Data

The following table summarizes findings on OTA contamination levels across various food commodities as reported in scientific literature.

| Food Commodity | Region/Country | Positive Samples (%) | Concentration Range (µg/kg or µg/L) | Reference(s) |

| Cereals | ||||

| Wheat & Maize | China | 5.0% - 9.5% | 0 - 183 µg/kg | [17] |

| Barley & Wheat | USA (Stored) | 12.2% | Up to >5 µg/kg | [18] |

| Cereal Products | Germany | ~66% | 0.01 - 0.8 µg/kg | [22] |

| Coffee | ||||

| Green Coffee Beans | Global | N/A | 0.1 - 80 µg/kg | [23] |

| Green Coffee Beans | Global Survey | N/A | Mean of 1.6 µg/kg (ppb) | [24][25] |

| Various Coffee | Japan | 24% - 95% | N/A | [1] |

| Wine & Beer | ||||

| Red Wine | Europe (Spain) | 33% | >0.05 µg/L | [9] |

| Wine | Tunisia | 85% | 0.09 - 1.5 µg/L | [1] |

| Beer | Tunisia | 45% | 0.04 - 0.35 µg/L | [1] |

| Beer | Italy | 67.9% | 0.002 - 0.189 µg/L | [1] |

| Cocoa | ||||

| Cocoa Products | Turkey | 46.7% | N/A | [1] |

| Cocoa Beans | Nigeria | 91.5% | N/A | [1] |

| Spices | ||||

| Black Pepper | Korea | 41.7% | Average of 1.1 µg/kg | [6] |

| Spice Mixture | Korea | 26.7% | Average of 0.8 µg/kg | [6] |

Note: µg/kg is equivalent to parts per billion (ppb). N/A indicates data not available in the cited source.

Regulatory Framework

To protect public health, numerous countries and regulatory bodies have established maximum levels (MLs) for OTA in various foodstuffs.[28][29] The European Union has one of the most comprehensive regulatory frameworks for mycotoxins.

| Food Commodity | Maximum Level (µg/kg) - European Union | Reference(s) |

| Unprocessed Cereals | 5.0 | [1] |

| Cereal products for direct consumption | 3.0 | [1] |

| Roasted coffee beans and ground roasted coffee | 3.0 | [23] |

| Soluble coffee (instant coffee) | 5.0 | [23] |

| Wine (red, white, rosé) and grape juice | 2.0 | [1][14] |

| Dried vine fruit (raisins, sultanas) | 10.0 | [13] |

| Spices (certain types) | 15.0 - 20.0 | [2] |

| Cocoa powder | 3.0 | [1] |

| Certain foods for infants and young children | 0.50 | [2] |

In addition to MLs, health-based guidance values like the Provisional Tolerable Weekly Intake (PTWI) have been set by bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) at 100 ng/kg body weight.[1]

Methodologies for OTA Analysis

Reliable and sensitive analytical methods are crucial for monitoring OTA levels, enforcing regulations, and conducting risk assessments.[28] The standard analytical workflow involves extraction, cleanup, and determination.

Causality in Method Selection

The choice of analytical technique is driven by the need for sensitivity, selectivity, and throughput. OTA is a highly fluorescent molecule, which is a key physical property exploited for its detection.[30] However, food matrices are incredibly complex, containing numerous compounds that can interfere with analysis. Therefore, a highly selective cleanup step is almost always required to isolate OTA from these interfering substances, ensuring accurate quantification.

Sample Preparation: The Critical Cleanup Step

The most effective and widely used cleanup technique for OTA analysis is Immunoaffinity Chromatography (IAC) .[20][28][30]

-

Mechanism: IAC columns contain monoclonal antibodies specific to the OTA molecule, bound to a solid support. When the crude food extract is passed through the column, the antibodies selectively bind to the OTA, while other matrix components pass through and are discarded. The purified OTA is then eluted from the column using a solvent that disrupts the antibody-antigen binding.

-

Expertise: The high specificity of this technique is the primary reason for its widespread adoption. It allows for the detection of OTA at very low levels (sub-µg/kg) even in challenging matrices like coffee, spices, and red wine.[20][28]

Determinative Techniques

The most common method for the final quantification of OTA is High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) .[14][20][28][30]

-

Principle: The purified extract from the IAC step is injected into an HPLC system. A reversed-phase C18 column separates the OTA from any remaining minor impurities. The OTA then passes through a fluorescence detector.

-

Why it Works: The detector is set to a specific excitation wavelength (typically ~333 nm) and emission wavelength (~460 nm), which are characteristic of OTA.[28][30] This dual specificity (separation by chromatography and detection by characteristic fluorescence) provides a highly reliable and sensitive quantification.

-

Alternative/Confirmatory Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and is often used as a confirmatory technique.[14][20]

Caption: Standard analytical workflow for OTA determination in food.

Detailed Protocol: OTA Analysis in Cereal Grain via IAC and HPLC-FLD

This protocol is a self-validating system, where the specificity of the IAC cleanup and the HPLC-FLD detection parameters ensure trustworthy results.

1. Sample Preparation and Extraction

-

Obtain a representative sample of the cereal grain.

-

Grind the sample to a fine powder (e.g., to pass a 1 mm sieve). This increases the surface area for efficient extraction.

-

Weigh 25 g of the homogenized sample into a blender jar.

-

Add 100 mL of an extraction solvent (e.g., acetonitrile/water 60:40, v/v). Acetonitrile is effective at solubilizing the moderately polar OTA molecule.

-

Blend at high speed for 3 minutes.

-

Filter the extract through a fluted filter paper to remove solid particles.

2. Immunoaffinity Column (IAC) Cleanup

-

Dilute a portion of the filtered extract (e.g., 10 mL) with a phosphate-buffered saline (PBS) solution. This is crucial as high concentrations of organic solvent can interfere with antibody binding.

-

Allow the IAC column to reach room temperature.

-

Pass the diluted extract through the IAC column at a slow, steady flow rate (e.g., 1-2 mL/min) to ensure sufficient time for the antibody-OTA binding to occur.

-

Wash the column with water or PBS to remove any remaining unbound matrix components. This step is vital for a clean final extract.

-

Slowly pass air through the column to dry the antibody support bed.

-

Elute the bound OTA from the column by slowly passing a small volume (e.g., 1.5 mL) of the elution solvent (typically methanol) through the column. The methanol denatures the antibodies, releasing the OTA.

-

Collect the eluate. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in a small, precise volume of HPLC mobile phase.

3. HPLC-FLD Determination

-

HPLC Conditions:

-

Column: Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile, water, and acetic acid. The acid ensures OTA is in its non-ionized form for better chromatographic retention.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 50-100 µL.

-

-

Fluorescence Detector Settings:

-

Excitation Wavelength (λex): 333 nm.

-

Emission Wavelength (λem): 460 nm.

-

-

Quantification:

-

Prepare a series of OTA standard solutions of known concentrations.

-

Inject the standards to create a calibration curve (peak area vs. concentration).

-

Inject the prepared sample extract.

-

Calculate the OTA concentration in the sample by comparing its peak area to the calibration curve, accounting for all dilution and concentration factors from the extraction and cleanup steps.

-

Conclusion and Future Perspectives

The natural occurrence of Ochratoxin A is a persistent and multifaceted food safety issue, impacting a wide range of commodities from cereals and coffee to wine and spices.[2][20][21] Its potent toxicity necessitates continuous vigilance, robust monitoring programs, and adherence to regulatory standards to minimize consumer exposure.[10][12] The analytical framework, centered on the specificity of immunoaffinity column cleanup and the sensitivity of HPLC-FLD, provides a reliable system for the quantification of this mycotoxin.[20][28][31] Future efforts should continue to focus on pre- and post-harvest mitigation strategies, including the development of biocontrol agents and improved storage practices, to reduce the initial contamination and safeguard the global food supply.[1][32]

References

- Determination of ochratoxin A in foods: state-of-the-art and analytical challenges. (n.d.). Elsevier.

- Ochratoxin A in food commodities: A review of occurrence, toxicity, and management strategies. (2024).

- Ochratoxin A in food: public health risks assessed. (2020). European Food Safety Authority (EFSA).

- EFSA Scientific Opinion on the Risk Assessment of Ochr

- Assay of Ochratoxin A in Wine and Beer by High-Pressure Liquid Chromatography Photodiode Array and Gas Chromatography Mass Selective Detection. (n.d.).

- EFSA evaluates ochratoxin A in food and derives a Tolerable Weekly Intake. (2006). European Food Safety Authority (EFSA).

- EFSA: Ochratoxin A in food likely poses health risk; licorice cited. (2020). Food Safety News.

- Occurrence of ochratoxin A in wine and beer samples from China. (n.d.). Taylor & Francis Online.

- Methods of analysis for ochr

- Quantification and health risk assessment of ochratoxin A in dried fruit, spices, and coffee. (2023). Taylor & Francis Online.

- EFSA warns ochratoxin A is a risk to most consumer groups. (2020). New Food Magazine.

- Study of the Occurrence of Ochratoxin A in Green Coffee Beans. (n.d.).

- Reduction in Ochratoxin A Occurrence in Coffee: From Good Practices to Biocontrol Agents. (2024). MDPI.

- The Occurrence and Contamination Level of Ochratoxin A in Plant and Animal-Derived Food Commodities. (2021). MDPI.

- Comprehensive Insights into Ochratoxin A: Occurrence, Analysis, and Control Str

- Ochr

- Ochratoxin A in Slaughtered Pigs and Pork Products. (2022). PubMed.

- Methods of Analysis for Ochratoxin A. (2002).

- Ochratoxin A in Slaughtered Pigs and Pork Products. (2022). MDPI.

- Ochratoxin A in Coffee (OTA). (n.d.).

- OCHRATOXIN A IN WINES: CURRENT KNOWLEDGE. (n.d.). Infowine.

- Ochratoxin A in Food. (n.d.). Centre for Food Safety, Hong Kong.

- Mycotoxin: Ochratoxin A (OTA) in coffee. (2024). IncaFé Organic Coffee.

- Determination of Ochratoxin A in Food by High Performance Liquid Chromatography. (2013). Taylor & Francis Online.

- All About Mycotoxins: Ochratoxin A and Aflatoxin in Coffee. (2025).

- Immunochemical Methods for Ochratoxin A Detection: A Review. (2010).

- STUDIES ON CONTAMINATION LEVEL OF OCHRATOXIN A IN DRIED FRUITS AND NUTS. (2012). Acta Horticulturae.

- Ochratoxin A and ochratoxin-producing fungi on cereal grain in China: a review. (n.d.). Taylor & Francis Online.

- OCHRATOXIN A (OTA) OCCURENCE IN MEAT AND DAIRY PRODUCTS: PREVENTION AND REMEDIATION STRATEGIES. (2019).

- Presence of Ochratoxin A (OTA) Mycotoxin in Alcoholic Drinks from Southern European Countries: Wine and Beer. (2014).

- Ochratoxin A in stored U.S.

- Occurrence of Deoxynivalenol and Ochratoxin A in Beers and Wines Commercialized in Paraguay. (2020).

- Quantification and health risk assessment of ochratoxin A in dried fruit, spices, and coffee. (2023). PubMed.

- STUDIES ON CONTAMINATION LEVEL OF OCHRATOXIN A IN DRIED FRUITS AND NUTS. (2012). Acta Horticulturae.

- Ochratoxin A, new EU maximum levels in certain foodstuffs. (2022). Mérieux NutriSciences.

- Ochratoxin A in Cereals, Wine, Beer and Coffee. (2011). Ministry for Primary Industries, New Zealand.

- Ochratoxin A in Food Commodities: A Review of Occurrence, Toxicity, and Management Strategies. (2025).

- Ochratoxin A in Cereals and Cereal Products. (n.d.). OpenAgrar.

- Determination of Ochratoxin A in Selected Cereal Grains Retailed in Nairobi County, Kenya. (2025).

- Worldwide regulations for ochr

- Permissible regulatory limits for aflatoxin and ochratoxin A worldwide. (2018).

- The Occurrence and Contamination Level of Ochratoxin A in Plant and Animal-Derived Food Commodities. (2021).

- Neurotoxicity mechanism of Ochratoxin A. (2021). Quality Assurance and Safety of Crops & Foods.

- Neurotoxicity mechanism of Ochratoxin A. (2021). Quality Assurance and Safety of Crops & Foods.

- Bio-control on the contamination of Ochratoxin A in food: Current research and future prospects. (2021).

Sources

- 1. Ochratoxin A in food commodities: A review of occurrence, toxicity, and management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. STUDIES ON CONTAMINATION LEVEL OF OCHRATOXIN A IN DRIED FRUITS AND NUTS [actahort.org]

- 4. cfs.gov.hk [cfs.gov.hk]

- 5. qascf.com [qascf.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Ochratoxin A in Slaughtered Pigs and Pork Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. qascf.com [qascf.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ochratoxin A in food: public health risks assessed | EFSA [efsa.europa.eu]

- 11. EFSA Scientific Opinion on the Risk Assessment of Ochratoxin A in Food - AGROLAB GROUP [agrolab.com]

- 12. newfoodmagazine.com [newfoodmagazine.com]

- 13. EFSA: Ochratoxin A in food likely poses health risk; licorice cited | Food Safety News [foodsafetynews.com]

- 14. tandfonline.com [tandfonline.com]

- 15. mpi.govt.nz [mpi.govt.nz]

- 16. infowine.com [infowine.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Ochratoxin A in stored U.S. barley and wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rarebird.coffee [rarebird.coffee]

- 20. Determination of ochratoxin A in foods: state-of-the-art and analytical challenges | Semantic Scholar [semanticscholar.org]

- 21. mdpi.com [mdpi.com]

- 22. openagrar.de [openagrar.de]